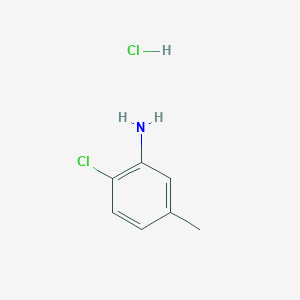
Phytosphingosine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phytosphingosine hydrochloride can be synthesized through several methods. One common approach involves the reduction of phytosphingosine using sodium borohydride (NaBH4) in the presence of a suitable solvent like methanol. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation. Specific yeast strains, such as Saccharomyces cerevisiae, are used to produce phytosphingosine, which is then converted to its hydrochloride salt through acidification .
Analyse Des Réactions Chimiques
Types of Reactions
Phytosphingosine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of 2-Aminooctadecane-1,3,4-triol, such as ketones, aldehydes, and substituted amino alcohols .
Applications De Recherche Scientifique
Phytosphingosine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex sphingolipids and other bioactive molecules.
Biology: The compound plays a crucial role in cell signaling and membrane structure.
Industry: It is used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties.
Mécanisme D'action
Phytosphingosine hydrochloride exerts its effects through several mechanisms:
Cell Membrane Integration: It integrates into cell membranes, influencing their structure and function.
Signal Transduction: The compound is involved in signal transduction pathways, particularly those related to cell growth and apoptosis.
Anti-inflammatory Action: It inhibits the production of pro-inflammatory cytokines and modulates immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sphingosine: A precursor to 2-Aminooctadecane-1,3,4-triol, sphingosine is another important sphingolipid component.
Ceramide: A derivative of sphingosine, ceramide plays a key role in maintaining skin barrier function and hydration.
Sphinganine: Similar in structure, sphinganine is another sphingolipid metabolite with biological significance.
Uniqueness
Phytosphingosine hydrochloride is unique due to its specific hydroxylation pattern, which imparts distinct biological activities. Its ability to modulate cell signaling and its anti-inflammatory properties make it particularly valuable in medical and cosmetic applications .
Propriétés
Numéro CAS |
183117-20-6 |
|---|---|
Formule moléculaire |
C18H40ClNO3 |
Poids moléculaire |
354.0 g/mol |
Nom IUPAC |
2-aminooctadecane-1,3,4-triol;hydrochloride |
InChI |
InChI=1S/C18H39NO3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20;/h16-18,20-22H,2-15,19H2,1H3;1H |
Clé InChI |
GDKAAHDFPOWGQE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C(C(CO)N)O)O.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B8766038.png)



